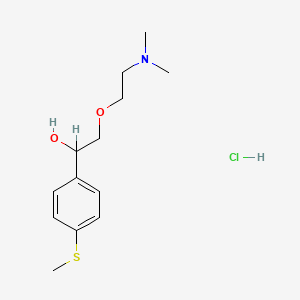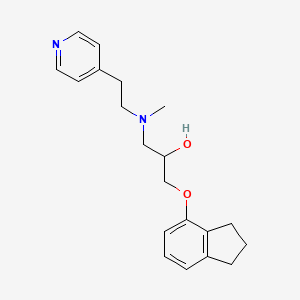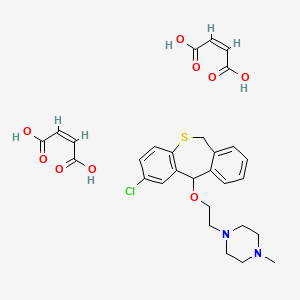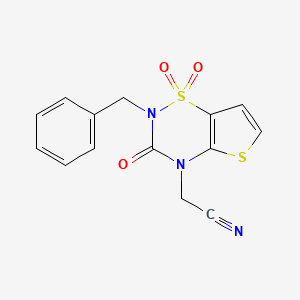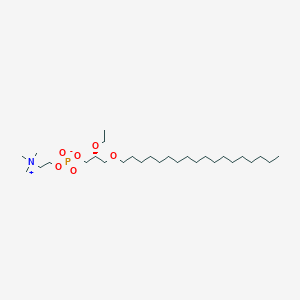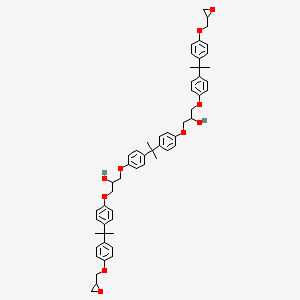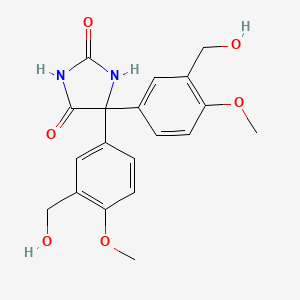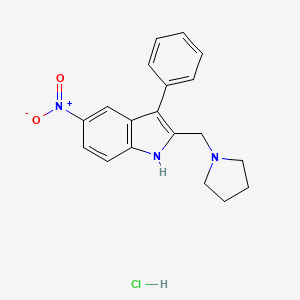
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an indole core, a nitro group at the 5-position, a phenyl group at the 3-position, and a pyrrolidinylmethyl group at the 2-position. The monohydrochloride form indicates the presence of a single hydrochloride molecule associated with the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride typically involves multi-step organic reactions. The initial step often includes the nitration of indole to introduce the nitro group at the 5-position. This is followed by the introduction of the phenyl group at the 3-position through a Friedel-Crafts alkylation reaction. The final step involves the addition of the pyrrolidinylmethyl group at the 2-position, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Nitration: Using concentrated nitric acid and sulfuric acid.
Friedel-Crafts Alkylation: Utilizing aluminum chloride as a catalyst.
Nucleophilic Substitution: Employing pyrrolidine and a suitable base.
化学反応の分析
Types of Reactions
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and pyrrolidinylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized indole derivatives.
科学的研究の応用
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indole core can interact with various enzymes and receptors. The phenyl and pyrrolidinylmethyl groups contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-: Similar structure but without the hydrochloride component.
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, dihydrochloride: Contains two hydrochloride molecules.
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrobromide: Contains a hydrobromide molecule instead of hydrochloride.
Uniqueness
The presence of the monohydrochloride component in Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
89159-44-4 |
|---|---|
分子式 |
C19H20ClN3O2 |
分子量 |
357.8 g/mol |
IUPAC名 |
5-nitro-3-phenyl-2-(pyrrolidin-1-ylmethyl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C19H19N3O2.ClH/c23-22(24)15-8-9-17-16(12-15)19(14-6-2-1-3-7-14)18(20-17)13-21-10-4-5-11-21;/h1-3,6-9,12,20H,4-5,10-11,13H2;1H |
InChIキー |
AOFCAHNNPUWHGO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


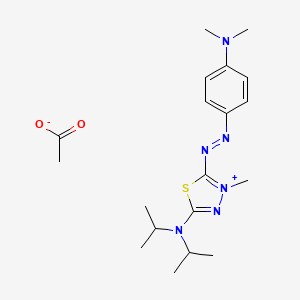
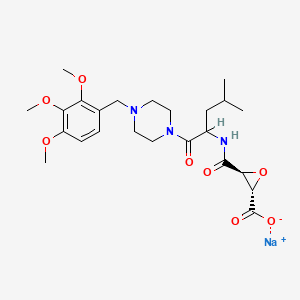
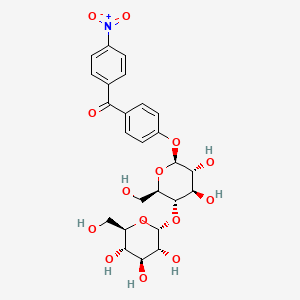
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
